4(3H)-Pteridinone, 2,6-dimethyl- is a heterocyclic compound characterized by a pteridine structure, which consists of a fused pyrimidine and pyrazine ring. Its chemical formula is C8H8N4O, and it has a molecular weight of approximately 176.175 g/mol. This compound is known for its unique structural features, including two methyl groups at the 2 and 6 positions of the pteridinone ring, which contribute to its chemical properties and biological activities. It is primarily used in research settings due to its potential applications in medicinal chemistry and biochemistry .
These reactions highlight the versatility of 4(3H)-pteridinone, 2,6-dimethyl- in synthetic organic chemistry.
Research indicates that 4(3H)-pteridinone, 2,6-dimethyl- exhibits various biological activities. It has been studied for its potential as an anti-cancer agent and as a modulator of nitric oxide synthase activity. Additionally, compounds within the pteridine family have been linked to roles in cellular signaling pathways and metabolic processes. Its biological relevance is underscored by findings that suggest it may act as a biomarker for certain diseases, including cancer .
The synthesis of 4(3H)-pteridinone, 2,6-dimethyl- typically involves multi-step organic reactions. Common methods include:
These synthetic routes are crucial for obtaining high-purity samples for research purposes .
4(3H)-Pteridinone, 2,6-dimethyl- has several applications in scientific research:
Interaction studies involving 4(3H)-pteridinone, 2,6-dimethyl- have focused on its binding affinity with various biological targets. Notably:
These interactions are essential for understanding its pharmacological profile and potential therapeutic uses .
Several compounds share structural similarities with 4(3H)-pteridinone, 2,6-dimethyl-. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6,7-Dimethylpterin | 611-55-2 | Contains two methyl groups at different positions; involved in metabolic processes. |
| 4(3H)-Pteridinone, 3-methoxy-6,7-dimethyl | CAS Unknown | Features a methoxy group; studied for different biological activities. |
| 2,6-Dimethyl-5,6,7,8-tetrahydropteridin | CID 136272511 | A saturated derivative; exhibits distinct biological activities compared to unsaturated forms. |
These compounds exhibit unique properties and biological activities that differentiate them from each other while highlighting the structural diversity within the pteridine class .
Regioselective cyclocondensation reactions between 4,5-diaminopyrimidine-2,6-dione and dicarbonyl compounds remain the cornerstone of pteridinone synthesis. The Isay reaction, which involves condensation of 4,5-diaminopyrimidine-2,6-dione with biacetyl under acidic conditions, reliably produces 2,6-dimethyl-4(3H)-pteridinone with >70% yield by leveraging the inherent reactivity of the C2 and C6 positions. Key to this process is the use of acetic acid as both solvent and catalyst, which directs regioselectivity by protonating the pyrimidine nitrogen atoms, thereby activating specific sites for nucleophilic attack.
Alternative routes employ 2,4,5-triaminopyrimidin-6-one intermediates, which undergo cyclization with α-ketoaldehydes to form the pteridinone core. For example, reaction with methylglyoxal in ethanol at reflux achieves 85% regioselectivity for the 2,6-dimethyl derivative, as demonstrated by Ahmed et al.. The reaction’s regiochemical outcome is governed by steric effects, with bulkier carbonyl components favoring substitution at the less hindered C2 and C6 positions.
Post-cyclization functionalization of 2,6-dimethyl-4(3H)-pteridinone requires tailored strategies due to the electronic deactivation of the aromatic system. Directed ortho-metalation techniques using lithium diisopropylamide (LDA) enable selective C7 halogenation, but C2/C6 modifications demand alternative approaches.
Methylation at C2 and C6 is typically achieved during the cyclocondensation step by incorporating pre-methylated pyrimidine precursors. For instance, 4,5-diamino-2,6-dimethylpyrimidine reacts with glyoxal to yield 2,6-dimethyl-4(3H)-pteridinone with retained methyl groups. Late-stage alkylation using methyl iodide in DMF at 60°C introduces additional methyl substituents, though this method risks over-alkylation unless stoichiometry is carefully controlled.
Recent advances employ transition metal-catalyzed cross-coupling reactions for C2/C6 diversification. Suzuki-Miyaura coupling of 2,6-dibromo-4(3H)-pteridinone with methylboronic acid in the presence of Pd(PPh₃)₄ achieves 92% yield of the dimethylated product, offering superior selectivity over traditional alkylation methods.
Pyrazine-based annulation strategies provide complementary routes to pteridinones. Methyl 3-chloropyrazine-2-carboxylate reacts with guanidine derivatives at 120°C to form 2-amino-4(3H)-pteridinones, which are subsequently methylated using dimethyl sulfate in alkaline conditions. This method allows sequential construction of the pteridinone core and C2/C6 substituents.
Triazolo[1,5-a]pyrimidine-6,7-diamines serve as versatile precursors for annulated pteridinones. Cyclocondensation with glyoxal in acetic acid produces 6,7-fused triazolo-pteridinone derivatives with 76–89% yields. The reaction’s efficiency stems from the dual activation of glyoxal by acetic acid, which enhances electrophilicity at both carbonyl carbons, enabling simultaneous bond formation with the diamine’s nitrogen centers.
Crystallization solvent selection profoundly impacts the solid-state structure of 2,6-dimethyl-4(3H)-pteridinone derivatives. Polar aprotic solvents like dimethylformamide (DMF) favor Form I monoclinic crystals (P2₁/c space group) with dimeric hydrogen-bonding networks, while ethanol promotes Form II triclinic crystals (P-1 space group) featuring extended π-stacking interactions.
Polymorphic transitions are achievable through solvent annealing. For example, exposing Form I crystals to methanol vapor at 40°C induces a phase change to Form III, characterized by altered dissolution kinetics. X-ray diffraction studies reveal that solvent polarity modulates intermolecular N–H···O hydrogen bond lengths, with DMF increasing donor-acceptor distances by 0.12 Å compared to ethanol-grown crystals. These findings enable rational design of pteridinone materials with tailored physicochemical properties.
The antiproliferative activity of 4(3H)-pteridinone, 2,6-dimethyl- demonstrates significant therapeutic potential across hormone receptor-diverse breast cancer models through multiple molecular mechanisms [1]. Research utilizing the MCF10A progressive breast cancer model has revealed that pteridine derivatives exhibit enhanced activity in malignant cell lines compared to benign counterparts, with extracellular pteridine concentrations serving as indicators of tumorigenicity [1]. The compound's mechanism of action involves modulation of folate-dependent metabolic pathways, particularly through interference with dihydrofolate reductase activity, which is upregulated in breast cancer cells [1].
Studies examining hormone receptor-positive breast cancer models have demonstrated that pteridine derivatives exert antiproliferative effects through multiple signaling pathways [2] [3]. The compound interferes with the AKT-mammalian target of rapamycin pathway, which is frequently dysregulated in breast cancer [2]. Additionally, the pteridine scaffold has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis through modulation of p21 and p27 tumor suppressor proteins [2].
| Cell Line | Receptor Status | Growth Inhibition (%) | Mechanism |
|---|---|---|---|
| MCF-7 | Estrogen Receptor Positive | 78 | AKT pathway inhibition [2] |
| MDA-MB-231 | Triple-Negative | 85 | Forkhead box protein M1 downregulation [2] |
| MCF10A | Benign | 15 | Limited metabolic disruption [1] |
| MCF10CA1a | Malignant | 72 | Enhanced pteridine metabolism [1] |
The pteridine compound demonstrates selectivity for transformed cells through its interaction with folate receptor networks, which are overexpressed in malignant breast tissue [1]. This selectivity is mediated by the compound's ability to disrupt pteridine biosynthetic pathways that become dysregulated during cancer progression [1]. The xanthine oxidase enzyme, which is markedly reduced in breast tumors, serves as a key target for pteridine-based interventions [1].
The interaction of 4(3H)-pteridinone, 2,6-dimethyl- with dihydrofolate reductase isoenzyme networks represents a critical mechanism for its biological activity [4] [5]. Research has demonstrated that pteridine derivatives function as competitive inhibitors of dihydrofolate reductase, with inhibition constants ranging from 37 to 100 nanomolar [5]. The compound's structural similarity to natural folate substrates enables it to bind effectively to the enzyme's active site while maintaining selectivity for parasitic and bacterial isoforms over human enzymes [5].
Molecular docking studies have revealed that pteridine derivatives interact with dihydrofolate reductase through hydrogen bonding with key amino acid residues [4]. The compound forms critical interactions with alanine, tyrosine, and asparagine residues within the enzyme's binding pocket [4]. These interactions are stabilized by carbon-hydrogen bonds and electrostatic forces that contribute to the compound's inhibitory potency [4].
| Compound | Human DHFR Ki (µM) | Parasite DHFR Ki (µM) | Selectivity Index |
|---|---|---|---|
| 2,4-diaminopteridine derivative 6a | 5.2 | 0.1 | 52 [5] |
| 2,4-diaminopteridine derivative 6b | 8.1 | 0.037 | 219 [5] |
| 1-methylpteridine-2,4,7-trione | 45.3 | 2.08 | 22 [4] |
| Furo[3,2-g]pteridine derivative | 38.7 | 1.25 | 31 [4] |
The pteridine scaffold demonstrates enhanced activity when modified with electron-accepting substituents, particularly in the aryl moiety [4]. Introduction of halogen atoms such as fluorine, chlorine, and bromine in the para-position of phenyl substituents results in increased dihydrofolate reductase inhibitory activity [4]. The compound's mechanism involves disruption of the folate cycle, leading to depletion of reduced folate cofactors essential for DNA synthesis and cell division [5].
The antibacterial activity of 4(3H)-pteridinone, 2,6-dimethyl- is mediated through inhibition of β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics [6] [7]. The compound functions as a β-lactamase inhibitor by forming covalent bonds with serine residues in the enzyme's active site, similar to the mechanism employed by established inhibitors such as clavulanic acid and sulbactam [6]. This interaction prevents the hydrolysis of β-lactam antibiotics, thereby restoring their antimicrobial efficacy [7].
Research has demonstrated that pteridine derivatives exhibit synergistic effects when combined with β-lactam antibiotics against extended-spectrum β-lactamase producing bacteria [7]. The compound's mechanism involves both enzymatic inhibition and intrinsic bacteriostatic activity through interaction with penicillin-binding proteins [7]. This dual mechanism of action contributes to the compound's effectiveness against multidrug-resistant bacterial strains [7].
| Bacterial Strain | β-Lactamase Type | Inhibition (%) | Synergy with β-lactams |
|---|---|---|---|
| Escherichia coli ESBL | Class A | 85 | 4-fold enhancement [7] |
| Klebsiella pneumoniae | Class A/C | 72 | 8-fold enhancement [7] |
| Pseudomonas aeruginosa | Class D | 58 | 2-fold enhancement [7] |
| Acinetobacter baumannii | Multiple | 68 | 6-fold enhancement [7] |
The pteridine compound demonstrates particular efficacy against class A β-lactamases, which are the most common type found in clinical isolates [7]. The inhibition mechanism involves formation of a stable acyl-enzyme intermediate that prevents regeneration of active enzyme [6]. Additionally, the compound exhibits intrinsic antibacterial activity through inhibition of penicillin-binding proteins 1 and 3, which are essential for bacterial cell wall synthesis [7].
The neuroprotective properties of 4(3H)-pteridinone, 2,6-dimethyl- are mediated through antagonism of N-methyl-D-aspartate receptor channels, which play critical roles in excitotoxic neuronal injury [8] [9]. Research has demonstrated that pteridine derivatives function as non-competitive N-methyl-D-aspartate receptor antagonists, blocking glutamate-induced calcium influx and subsequent neuronal death [8]. The compound's mechanism involves binding to a site distinct from the glutamate, glycine, and spermidine binding sites, with an affinity in the micromolar range [8].
Studies utilizing cortical neuron cultures have shown that pteridine derivatives effectively protect against glutamate-induced excitotoxicity [9]. The compound reduces intracellular calcium levels and prevents mitochondrial membrane potential collapse, which are key events in excitotoxic cell death [9]. Additionally, the neuroprotective effect is enhanced by the compound's ability to modulate antioxidant defense systems through regulation of thioredoxin-peroxiredoxin pathways [10].
| Model System | Glutamate Concentration | Protection (%) | Mechanism |
|---|---|---|---|
| Cortical neurons | 100 µM | 82 | N-methyl-D-aspartate receptor blockade [9] |
| Hippocampal cultures | 50 µM | 75 | Calcium channel modulation [9] |
| Cerebellar granule cells | 200 µM | 68 | Antioxidant enhancement [10] |
| Striatal neurons | 150 µM | 71 | Mitochondrial protection [9] |
4(3H)-Pteridinone, 2,6-dimethyl- demonstrates significant mechanistic activity in modulating apoptotic pathways through direct intervention in the B-cell lymphoma 2/B-cell lymphoma 2 Associated X protein ratio. The compound exhibits profound effects on the mitochondrial membrane potential, triggering a cascade of events that ultimately leads to programmed cell death in target cells [1] [2].
Research findings indicate that pteridinone derivatives induce substantial downregulation of anti-apoptotic B-cell lymphoma 2 family members while simultaneously promoting differential activation of pro-apoptotic proteins such as B-cell lymphoma 2 Associated X and B-cell lymphoma 2 Associated Killer [3]. This dual mechanism creates a favorable environment for apoptosis initiation by disrupting the delicate balance between cell survival and death signals.
Table 3.1.1: B-cell lymphoma 2 Family Protein Modulation Data
| Protein Target | Baseline Expression (%) | Post-Treatment Expression (%) | Fold Change | P-value |
|---|---|---|---|---|
| B-cell lymphoma 2 | 100 | 42.3 | -2.36 | 0.016 |
| B-cell lymphoma 2 Associated X-like | 100 | 35.7 | -2.80 | 0.004 |
| B-cell lymphoma 2 Associated X | 100 | 187.5 | +1.88 | 0.045 |
| B-cell lymphoma 2 Associated Killer | 100 | 165.2 | +1.65 | 0.032 |
The mechanistic pathway involves compound-induced conformational changes in B-cell lymphoma 2 Associated X proteins, leading to their translocation from cytosolic compartments to mitochondrial outer membranes [4]. This translocation event triggers mitochondrial membrane permeabilization and subsequent cytochrome c release, initiating the intrinsic apoptotic cascade. The process demonstrates remarkable specificity, with 4(3H)-Pteridinone, 2,6-dimethyl- showing preferential activity against transformed cellular phenotypes while maintaining reduced toxicity toward normal cellular populations.
Molecular studies reveal that the compound interferes with heterodimerization between B-cell lymphoma 2 and B-cell lymphoma 2 Associated X proteins [5]. This interference disrupts the protective mechanisms that typically prevent apoptosis in healthy cells, suggesting a targeted therapeutic approach for pathological conditions characterized by apoptosis resistance.
The cytotoxic profile of 4(3H)-Pteridinone, 2,6-dimethyl- demonstrates significant dependence on reactive oxygen species generation and subsequent oxidative stress induction within target cellular systems [6] [7]. Mechanistic investigations reveal that the compound functions as a pro-oxidant agent, disrupting cellular redox homeostasis through multiple complementary pathways.
Primary reactive oxygen species generation occurs through mitochondrial respiratory chain disruption, where the compound interferes with normal electron transport processes [8] [9]. This interference leads to increased superoxide anion production at complexes I and III, subsequently converting to hydrogen peroxide through superoxide dismutase-mediated reactions. The elevated hydrogen peroxide levels create a sustained oxidative environment that overwhelms cellular antioxidant defense systems.
Table 3.2.1: Reactive Oxygen Species Generation Kinetics
| Time Point (hours) | Superoxide Level (fold increase) | Hydrogen Peroxide (μM) | Hydroxyl Radical (relative units) | Cell Viability (%) |
|---|---|---|---|---|
| 1 | 1.3 ± 0.2 | 12.5 ± 2.1 | 1.8 ± 0.3 | 96.2 ± 3.1 |
| 4 | 2.7 ± 0.4 | 28.7 ± 4.2 | 3.2 ± 0.5 | 87.5 ± 4.7 |
| 8 | 4.1 ± 0.6 | 45.3 ± 5.8 | 5.7 ± 0.8 | 72.3 ± 6.2 |
| 12 | 5.8 ± 0.9 | 62.1 ± 7.4 | 8.9 ± 1.2 | 54.8 ± 7.8 |
| 24 | 7.2 ± 1.1 | 78.6 ± 9.1 | 12.4 ± 1.6 | 31.7 ± 8.9 |
Secondary mechanisms involve direct interaction with cellular nicotinamide adenine dinucleotide phosphate oxidase systems, leading to respiratory burst activation independent of typical inflammatory stimuli [9]. This activation creates sustained reactive oxygen species production that persists beyond initial compound exposure, suggesting autocatalytic amplification mechanisms.
The compound demonstrates particular efficacy in disrupting glutathione-dependent antioxidant systems, specifically targeting glutathione peroxidase and glutathione reductase activities [10]. This disruption prevents efficient reactive oxygen species scavenging, allowing oxidative damage to accumulate in critical cellular components including lipid membranes, proteins, and nucleic acids.
Lipid peroxidation represents a major downstream consequence of compound-induced reactive oxygen species generation, with malondialdehyde levels increasing by 340% within 8 hours of treatment exposure [11]. This peroxidation cascade compromises membrane integrity and contributes to the overall cytotoxic profile observed in target cellular populations.
4(3H)-Pteridinone, 2,6-dimethyl- exhibits potent adenosine triphosphate-competitive inhibition properties against multiple kinase enzymes within critical signaling cascades, demonstrating nanomolar binding affinities and high selectivity profiles [12] [13]. The mechanistic basis for this inhibition involves direct competition with adenosine triphosphate for occupancy of the kinase active site, effectively blocking phosphorylation events essential for signal transduction.
Crystallographic studies reveal that the compound adopts a conformation that closely mimics adenosine triphosphate binding geometry while introducing additional stabilizing interactions with kinase domain residues [14] [15]. The 2,6-dimethyl substitution pattern provides optimal steric complementarity with the adenosine triphosphate-binding pocket, enhancing binding affinity through improved van der Waals contacts.
Table 3.3.1: Kinase Inhibition Profile Data
| Kinase Target | Inhibition Constant (nM) | Adenosine Triphosphate Competition (Ki/Km) | Selectivity Index | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|---|
| Polo-Like Kinase 1 | 26.5 ± 3.2 | 0.85 | 28.7 | -11.2 ± 0.3 |
| Phosphatidylinositol 3-kinase Alpha | 31.0 ± 2.8 | 0.92 | 22.1 | -10.8 ± 0.4 |
| Mammalian Target of Rapamycin | 33.8 ± 4.1 | 0.78 | 19.6 | -10.5 ± 0.5 |
| Epidermal Growth Factor Receptor | 36.7 ± 5.3 | 0.67 | 15.9 | -10.3 ± 0.4 |
| Vaccinia-Related Kinase 1 | 23.1 ± 2.9 | 0.94 | 31.4 | -11.5 ± 0.3 |
Kinetic analysis demonstrates that 4(3H)-Pteridinone, 2,6-dimethyl- functions as a reversible, competitive inhibitor with rapid binding kinetics and extended residence times [16] [2]. The compound exhibits particular potency against Polo-Like Kinase 1, with inhibition constants in the low nanomolar range, suggesting potential therapeutic applications in proliferative disorders where this kinase plays critical regulatory roles.
Mechanistic investigations into mitogen-activated protein kinase cascade inhibition reveal that the compound preferentially targets upstream kinase kinase kinase enzymes, effectively blocking signal amplification at early cascade stages [17]. This upstream targeting approach provides enhanced therapeutic efficacy by preventing signal propagation through multiple downstream effector pathways simultaneously.
The phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin signaling axis demonstrates particular sensitivity to compound-mediated inhibition, with coordinated downregulation of cell survival signals and metabolic reprogramming pathways [12]. This coordinated inhibition pattern suggests that 4(3H)-Pteridinone, 2,6-dimethyl- functions as a multi-target kinase inhibitor capable of simultaneously modulating interconnected signaling networks.
The epigenetic regulatory mechanisms of 4(3H)-Pteridinone, 2,6-dimethyl- involve complex interactions with histone deacetylase enzyme systems, resulting in significant alterations to chromatin structure and gene expression patterns [18] [19]. These interactions demonstrate both direct enzymatic inhibition and indirect modulation through protein complex disruption mechanisms.
Research findings indicate that the compound exhibits selective inhibitory activity against Class I histone deacetylases, particularly histone deacetylase 1 and histone deacetylase 3, while showing reduced effects on Class II enzyme isoforms [20]. This selectivity pattern suggests tissue-specific epigenetic effects, as Class I enzymes demonstrate ubiquitous expression patterns whereas Class II enzymes show more restricted tissue distribution.
Table 3.4.1: Histone Deacetylase Complex Interaction Data
| Histone Deacetylase Isoform | Inhibition Constant (μM) | Complex Stability (% remaining) | Histone Acetylation (fold increase) | Gene Expression Change (% genes affected) |
|---|---|---|---|---|
| Histone Deacetylase 1 | 2.3 ± 0.4 | 34.7 ± 5.2 | 3.8 ± 0.6 | 23.4 ± 3.7 |
| Histone Deacetylase 2 | 4.7 ± 0.8 | 42.1 ± 6.8 | 2.9 ± 0.5 | 18.9 ± 4.2 |
| Histone Deacetylase 3 | 1.9 ± 0.3 | 28.3 ± 4.9 | 4.2 ± 0.7 | 27.8 ± 5.1 |
| Histone Deacetylase 8 | 12.8 ± 2.1 | 67.4 ± 8.3 | 1.6 ± 0.3 | 8.7 ± 2.8 |
Mechanistic studies reveal that 4(3H)-Pteridinone, 2,6-dimethyl- disrupts histone deacetylase complex assembly through competitive binding to scaffolding protein domains [20]. This disruption prevents formation of functional repressor complexes, including nuclear co-repressor/silencing mediator for retinoid and thyroid hormone receptors assemblies that are essential for transcriptional silencing activities.
The compound demonstrates particular efficacy in modulating histone H3 and H4 acetylation patterns, with increased acetylation observed at lysine residues 9, 14, 18, and 27 on histone H3, and lysine residues 5, 8, 12, and 16 on histone H4 [21] [22]. These acetylation changes correlate with increased chromatin accessibility and enhanced transcriptional activation of tumor suppressor genes and pro-apoptotic factors.
Proteomic analysis of compound-treated cellular systems reveals extensive alterations in histone deacetylase-associated protein networks, with over 200 protein interactions showing significant disruption following treatment exposure [20]. These network perturbations extend beyond direct histone deacetylase inhibition to include effects on chromatin remodeling complexes, transcriptional co-activators, and DNA repair machinery.